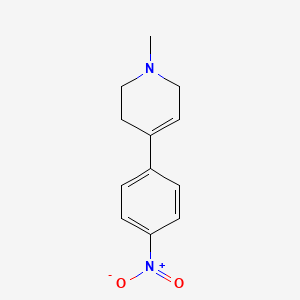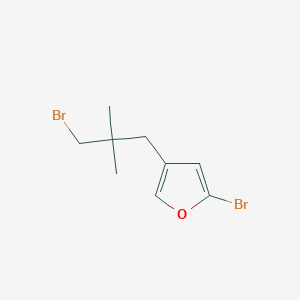
2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan is a halogenated organic compound with the molecular formula C₉H₁₂Br₂O and a molecular weight of 296.00 g/mol . This compound is a derivative of furan, a heterocyclic organic compound, and contains two bromine atoms and a dimethylpropyl group, making it a unique and reactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan typically involves the bromination of a furan derivative. One common method is the bromination of 4-(3-bromo-2,2-dimethylpropyl)furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) . The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to control the reactivity and selectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-diones or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of furan-2,3-diones or other oxygenated derivatives.
Reduction: Formation of dihydrofuran derivatives.
Scientific Research Applications
2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the furan ring provide sites for chemical interactions, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan: Similar structure with a chlorine atom instead of a bromine atom.
2-Bromo-4-(3-iodo-2,2-dimethylpropyl)furan: Similar structure with an iodine atom instead of a bromine atom.
2-Bromo-4-(3-methyl-2,2-dimethylpropyl)furan: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan is unique due to the presence of two bromine atoms and a dimethylpropyl group, which confer distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C9H12Br2O |
|---|---|
Molecular Weight |
296.00 g/mol |
IUPAC Name |
2-bromo-4-(3-bromo-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H12Br2O/c1-9(2,6-10)4-7-3-8(11)12-5-7/h3,5H,4,6H2,1-2H3 |
InChI Key |
LLQOSRBFDMHMCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=COC(=C1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


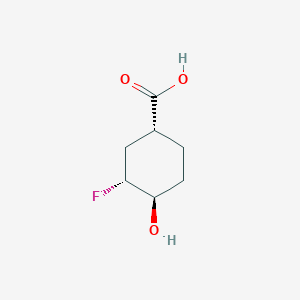

![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13154871.png)
![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13154877.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13154884.png)
![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
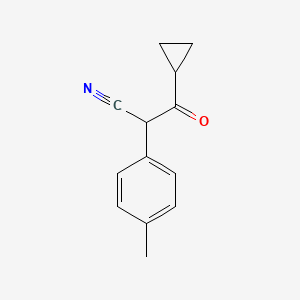
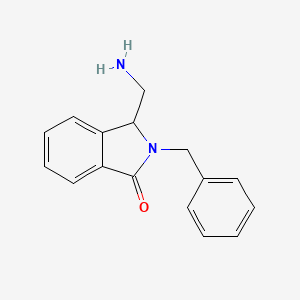
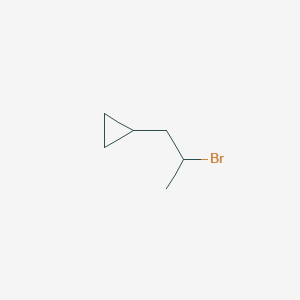
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13154909.png)
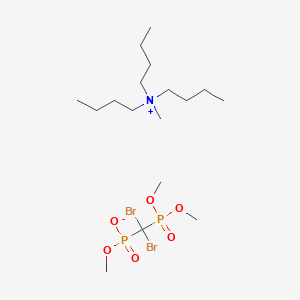
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)

